METHYL 2-({[4-(2-FURYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
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Overview
Description
Methyl 2-({[4-(2-furylmethyl)piperazino]carbonyl}amino)benzoate is an organic compound with the molecular formula C18H21N3O4 This compound is characterized by the presence of a piperazine ring substituted with a furylmethyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(2-furylmethyl)piperazino]carbonyl}amino)benzoate typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a furylmethyl group. This can be achieved through the reaction of piperazine with furylmethyl halides under basic conditions.
Coupling with Benzoic Acid Derivative: The substituted piperazine is then coupled with a benzoic acid derivative, such as methyl 2-aminobenzoate, using a coupling reagent like carbodiimide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(2-furylmethyl)piperazino]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furyl carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furyl carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-({[4-(2-furylmethyl)piperazino]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({[4-(2-furylmethyl)piperazino]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The furylmethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({[4-(2-furylmethyl)piperazino]carbonyl}amino)sulfonylbenzoate: Similar structure but with a sulfonyl group.
Methyl 2-({[4-(2-furylmethyl)piperazino]carbonyl}amino)pyrimidinylbenzoate: Contains a pyrimidinyl group instead of a benzoate ester.
Uniqueness
Methyl 2-({[4-(2-furylmethyl)piperazino]carbonyl}amino)benzoate is unique due to its specific combination of a piperazine ring, furylmethyl group, and benzoate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[[4-(furan-2-ylmethyl)piperazine-1-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-17(22)15-6-2-3-7-16(15)19-18(23)21-10-8-20(9-11-21)13-14-5-4-12-25-14/h2-7,12H,8-11,13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJGSSPRXFZSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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